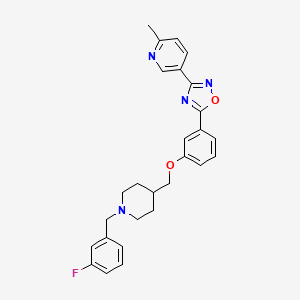
AChE/Nrf2 modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/Nrf2 modulator 1 is an orally active compound that serves as a modulator of acetylcholinesterase (AChE) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound exhibits Nrf2 inductive activity alongside inhibitory effects on acetylcholinesterase, making it a promising candidate for Alzheimer’s disease research .
Chemical Reactions Analysis
AChE/Nrf2 modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AChE/Nrf2 modulator 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the modulation of acetylcholinesterase and Nrf2 pathways.
Biology: It is used to investigate the role of Nrf2 in cellular redox balance and inflammation-related gene expression.
Medicine: It is a potential therapeutic agent for Alzheimer’s disease due to its dual activity on acetylcholinesterase inhibition and Nrf2 induction.
Industry: It is used in the development of new drugs and therapeutic agents targeting neurodegenerative diseases
Mechanism of Action
The mechanism of action of AChE/Nrf2 modulator 1 involves the modulation of acetylcholinesterase and Nrf2 pathways. In the cytoplasm of non-stressed cells, Nrf2 is sequestered by a Keap1 homodimer that complexes with the Cul3-Rbx1 E3 ubiquitin ligase, promoting Nrf2 polyubiquitination and continual proteasomal degradation. Upon activation, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) to induce the expression of antioxidant genes .
Comparison with Similar Compounds
AChE/Nrf2 modulator 1 is unique due to its dual activity on acetylcholinesterase inhibition and Nrf2 induction. Similar compounds include:
Phenolic compounds:
Other Nrf2 activators: Compounds that activate the Nrf2 pathway, such as sulforaphane and curcumin, are also used in research and therapeutic applications.
Biological Activity
AChE/Nrf2 modulator 1 is a compound that has garnered attention for its dual activity in inhibiting acetylcholinesterase (AChE) and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. These activities are significant in the context of neurodegenerative diseases and oxidative stress-related conditions. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and potential therapeutic applications.
Nrf2 Activation
Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (ARE) in the promoters of target genes, leading to the expression of various cytoprotective enzymes such as:
- NAD(P)H Quinone Dehydrogenase 1 (NQO1)
- Heme Oxygenase-1 (HO-1)
- Glutathione S-transferases (GSTs)
These enzymes are essential for detoxifying reactive oxygen species (ROS) and maintaining redox homeostasis .
AChE Inhibition
This compound exhibits potent inhibitory activity against AChE, with IC50 values of 0.07 μM for electric eel AChE and 0.38 μM for human AChE . The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission—a critical factor in cognitive function and memory.
Table 1: Biological Activities of this compound
| Activity Type | Measurement | Value |
|---|---|---|
| AChE Inhibition | IC50 (eeAChE) | 0.07 μM |
| AChE Inhibition | IC50 (hAChE) | 0.38 μM |
| Nrf2 Induction | Gene Expression | Upregulation of ARE-target genes |
| Antioxidant Activity | ROS Scavenging | Moderate |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of Nrf2 activation in models of neurodegenerative diseases. For instance, in an Alzheimer's disease model (APP/PS1 transgenic mice), activation of Nrf2 was shown to mitigate microglial activation and reduce pro-inflammatory cytokine levels, suggesting that Nrf2 modulation could be beneficial in preventing neuroinflammation associated with Alzheimer's pathology .
Anti-inflammatory Properties
Nrf2 also plays a significant role in regulating inflammation. Activation of Nrf2 can inhibit the NF-κB pathway, which is a major regulator of inflammatory responses. In various studies, compounds that activate Nrf2 have been shown to reduce the expression of inflammatory markers such as IL-1β and TNFα, thereby providing a protective effect against chronic inflammatory diseases .
Properties
Molecular Formula |
C27H27FN4O2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-[3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methoxy]phenyl]-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H27FN4O2/c1-19-8-9-23(16-29-19)26-30-27(34-31-26)22-5-3-7-25(15-22)33-18-20-10-12-32(13-11-20)17-21-4-2-6-24(28)14-21/h2-9,14-16,20H,10-13,17-18H2,1H3 |
InChI Key |
RRSJHXGJAMBCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC4CCN(CC4)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















